molecular formula C17H20F2N2O3S B2463184 2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953180-57-9

2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2463184
CAS No.: 953180-57-9
M. Wt: 370.41
InChI Key: GLOPVKSPSZELBS-UHFFFAOYSA-N
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Description

2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a piperidine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.

    Attachment of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction, where the furan-2-ylmethyl group is attached to the piperidine nitrogen.

    Introduction of the Fluorinated Aromatic Ring: The difluorobenzene sulfonamide is synthesized separately and then coupled with the piperidine-furan intermediate through a sulfonamide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce corresponding amines.

Scientific Research Applications

2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study its interactions with biological macromolecules.

    Pharmaceuticals: It serves as a lead compound in the development of new therapeutic agents.

    Industry: The compound is explored for its use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-difluorobenzenesulfonamide: Lacks the piperidine and furan moieties, making it less complex.

    N-(piperidin-4-ylmethyl)benzenesulfonamide: Does not contain the fluorine atoms or the furan ring.

    2,5-difluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide: Similar but lacks the furan moiety.

Uniqueness

2,5-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of fluorinated aromatic rings, a piperidine ring, and a furan moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2,5-Difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20F2N2O3S
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 953180-57-9

The compound features two fluorine atoms, a furan moiety, and a piperidine ring, which contribute to its unique pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with piperidine rings have shown enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing or electron-donating groups on the aromatic rings can modulate this activity significantly .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro experiments have demonstrated that related sulfonamide derivatives can inhibit tumor cell proliferation. The mechanism often involves the disruption of key signaling pathways associated with cell growth and survival, such as the MAPK pathway .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : There is evidence suggesting that these compounds can trigger programmed cell death in malignant cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications on the piperidine ring significantly enhanced antibacterial activity. The study concluded that this compound could be a promising candidate for further development as an antimicrobial agent .

Study 2: Antitumor Potential

In a recent investigation into the antitumor potential of sulfonamides, researchers found that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines. The study utilized both in vitro assays and in vivo models to assess efficacy and mechanism .

Properties

IUPAC Name

2,5-difluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O3S/c18-14-3-4-16(19)17(10-14)25(22,23)20-11-13-5-7-21(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13,20H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOPVKSPSZELBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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